REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][O-:10].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:2]2[CH:7]=[CH:6][C:5]([CH:9]=[O:10])=[CH:4][CH:3]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
sodium methoxide
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 min the solvent was evaporated in vacuo
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were removed by addition of toluene
|
Type
|
CUSTOM
|
Details
|
evaporating again in vacuo
|
Type
|
ADDITION
|
Details
|
4-fluorobenzaldehyde (19.85 g) added
|
Type
|
TEMPERATURE
|
Details
|
heated at 120° for 4 hr
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water, 2M sodium hydroxide and satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |